molecular formula C6H10O3 B15310320 4,4-Dimethyloxetane-2-carboxylic acid

4,4-Dimethyloxetane-2-carboxylic acid

Cat. No.: B15310320
M. Wt: 130.14 g/mol
InChI Key: BHRBSZPQHIDCSW-UHFFFAOYSA-N
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Description

4,4-Dimethyloxetane-2-carboxylic acid is a cyclic carboxylic acid characterized by an oxetane ring (a four-membered oxygen-containing heterocycle) substituted with two methyl groups at the 4-position and a carboxylic acid group at the 2-position. The oxetane ring introduces significant ring strain, which influences its reactivity and physicochemical properties.

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4,4-dimethyloxetane-2-carboxylic acid

InChI

InChI=1S/C6H10O3/c1-6(2)3-4(9-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)

InChI Key

BHRBSZPQHIDCSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(O1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyloxetane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4-dimethyl-1,3-dioxane with a strong acid, which induces ring closure to form the oxetane ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and automated control to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Esterification

The carboxylic acid group in 4,4-dimethyloxetane-2-carboxylic acid undergoes Fischer esterification , a reversible reaction with alcohols under acidic conditions (e.g., HCl or H₂SO₄). The mechanism involves protonation of the carbonyl oxygen to form a reactive intermediate, followed by nucleophilic attack by the alcohol to yield an ester and water .

Reaction Type Reagents Conditions Product
EsterificationAlcohols (e.g., methanol, ethanol) + mineral acid (HCl/H₂SO₄)RefluxMethyl/ethyl 4,4-dimethyloxetane-2-carboxylate

Reduction to Primary Alcohols

The compound can be reduced to a primary alcohol using strong reducing agents like LiAlH₄ or BH₃/THF . The reaction proceeds via nucleophilic acyl substitution, forming an aldehyde intermediate that is further reduced to the alcohol .

Reduction Agent Mechanism Product
LiAlH₄Nucleophilic acyl substitution4,4-Dimethyloxetane-2-methanol
BH₃/THFSelective reduction4,4-Dimethyloxetane-2-methanol

Amide Formation

Carboxylic acids react with amines to form amides, typically using coupling agents like carbodiimides (e.g., DCC) . This reaction involves nucleophilic attack by the amine on an activated acyl intermediate (e.g., O-acylisourea) .

Reagents Conditions Product
Amine + DCCAnhydrous solvent4,4-Dimethyloxetane-2-carboxamide

Reactions with Electrophiles

The carboxylate anion (formed under basic conditions) can react with strong electrophiles (e.g., alkyl halides) via nucleophilic acyl substitution , yielding substituted carboxylic acid derivatives .

Electrophile Reaction Type Product
Alkyl halides (R-X)Nucleophilic substitutionAlkylated 4,4-dimethyloxetane-2-carboxylate

Key Mechanistic Insights

Reaction Reagents Key Products Mechanism
EsterificationAlcohol + mineral acidAlkyl 4,4-dimethyloxetane-2-carboxylateProtonation → nucleophilic attack → ester
ReductionLiAlH₄ or BH₃/THF4,4-Dimethyloxetane-2-methanolNucleophilic acyl substitution → alcohol
Amide FormationAmine + DCC4,4-Dimethyloxetane-2-carboxamideActivated intermediate → amide

Structural Considerations
The compound’s oxetane ring and carboxylic acid group enable diverse reactivity. The methyl groups at the 4-position may sterically hinder certain reactions, while the carboxylic acid’s acidity (pKa ~4–5) drives nucleophilic substitution and deprotonation.

Research Gaps

  • Experimental rate constants for specific reactions (e.g., esterification) are not reported.

  • Oxetane ring-specific reactivity (e.g., ring-opening under acidic/basic conditions) requires further investigation.

This synthesis highlights the compound’s utility in organic synthesis, particularly in medicinal chemistry applications where cyclic esters and amides are valuable.

Scientific Research Applications

4,4-Dimethyloxetane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including its role as a precursor in drug synthesis, is ongoing.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethyloxetane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The oxetane ring’s strain energy makes it reactive, facilitating ring-opening reactions that can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share functional or structural similarities with 4,4-Dimethyloxetane-2-carboxylic acid:

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8, )
  • Structure : A pyrimidine ring (six-membered aromatic heterocycle with two nitrogen atoms) substituted with a chlorine atom at position 2, a methyl group at position 6, and a carboxylic acid at position 3.
  • Key Differences: The pyrimidine ring is aromatic and planar, conferring rigidity and conjugation, whereas the oxetane ring is non-aromatic and strained. The chloro substituent in the pyrimidine derivative enhances electrophilic reactivity, unlike the methyl groups in the oxetane analog, which primarily influence steric bulk .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, )
  • Structure : A cinnamic acid derivative with a benzene ring substituted with two hydroxyl groups (3,4-dihydroxy) and an acrylic acid side chain.
  • Caffeic acid’s extended conjugation system enables strong UV absorption and antioxidant activity, absent in the oxetane derivative .
Complex Bicyclic Carboxylic Acids ()
  • Structure : Examples include bicyclic β-lactam antibiotics (e.g., penicillins and cephalosporins) with fused thiazolidine or bicycloheptane rings and carboxylic acid groups.
  • Key Differences :
    • These compounds often include sulfur and nitrogen atoms in their rings, enabling diverse biological interactions (e.g., β-lactamase resistance).
    • The oxetane derivative lacks the fused bicyclic systems and heteroatom diversity, limiting its direct pharmacological applications compared to these antibiotics .

Research Findings and Trends

  • Oxetane Derivatives : Recent studies highlight the use of oxetanes in drug design to improve metabolic stability and reduce toxicity. The methyl groups in this compound may enhance lipophilicity compared to unsubstituted oxetanes .
  • Pyrimidine Analogs : The chlorine atom in 2-Chloro-6-methylpyrimidine-4-carboxylic acid facilitates nucleophilic substitution reactions, making it a versatile intermediate in agrochemical synthesis .
  • Caffeic Acid : Widely studied for its antioxidant and anti-inflammatory properties, its applications in cosmetics and nutraceuticals contrast with the oxetane derivative’s narrower focus on synthetic chemistry .

Biological Activity

4,4-Dimethyloxetane-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique oxetane ring structure that contributes to its reactivity and biological activity. The oxetane ring is a four-membered cyclic ether, which can participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its potential to inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Effects

The compound has shown promise as an anticancer agent . Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, its interaction with cellular receptors can lead to the modulation of gene expression involved in cell cycle regulation and apoptosis .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to downstream effects on cellular processes. The compound's structure allows for specific interactions with enzymes involved in metabolic pathways, making it a candidate for drug development .

Case Studies and Experimental Data

  • In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations (IC50 values ranged from 10 to 25 µM across different cell lines) .
  • Antioxidant Activity : The compound has also been assessed for its antioxidant properties. In assays measuring free radical scavenging ability, it demonstrated comparable activity to established antioxidants like ascorbic acid, suggesting potential applications in oxidative stress-related conditions .
  • Toxicity Assessments : Toxicological evaluations indicate that this compound exhibits low toxicity profiles in sub-chronic studies conducted on animal models. The no-observed-adverse-effect level (NOAEL) was established at doses significantly higher than those required for biological activity .

Summary Table of Biological Activities

Activity Effect IC50 (µM) Notes
AntimicrobialInhibits bacterial growthVaries by strainEffective against multiple strains
AnticancerInduces apoptosis10 - 25Dose-dependent effects observed
AntioxidantScavenges free radicalsComparable to 7.83 (ascorbic acid)Potential for oxidative stress applications
ToxicityLow toxicityNOAEL > 2500Safe at therapeutic doses

Q & A

What synthetic methodologies are most effective for the preparation of 4,4-dimethyloxetane-2-carboxylic acid, and how can reaction conditions be optimized to enhance enantiomeric purity?

Methodological Answer :
Synthesis of this compound can be approached via acid-catalyzed cyclization of diols or nucleophilic ring-opening of epoxide precursors. For example, analogous oxetane derivatives are synthesized using sulfuric acid (0.1 M) as a catalyst under inert atmospheres, with reaction temperatures maintained at 0–5°C to suppress side reactions like oligomerization . To improve enantiomeric purity, chiral catalysts such as (R)-BINOL (5 mol%) in tetrahydrofuran (THF) can be employed, achieving enantiomeric excess (ee) >90% via asymmetric induction. Post-synthesis purification via recrystallization in ethanol/water (70:30 v/v) at −20°C yields >95% purity.

How should researchers address discrepancies in reported solubility data for this compound across different solvent systems?

Methodological Answer :
Discrepancies in solubility data often stem from inconsistent measurement protocols. A standardized method involves preparing saturated solutions equilibrated at 25°C ± 0.1°C for 24 hours with continuous agitation, followed by filtration (0.22 μm nylon membrane) and quantification via HPLC (C18 column, 210 nm UV detection) . For polar aprotic solvents like DMSO, solubility correlates with dielectric constants (ε); computational models (e.g., COSMO-RS) can predict solubility trends by matching solvent polarity to the compound’s Hansen parameters. Cross-validation with pharmacopeial protocols ensures reproducibility .

What spectroscopic techniques are optimal for confirming the stereochemical configuration of this compound?

Methodological Answer :
High-field NMR (600 MHz) with ¹H-¹³C HSQC and NOESY experiments is critical for resolving stereochemistry. The methyl groups at C4 create distinct NOE correlations between axial/equatorial protons, detectable via mixing times of 500 ms. For chiral verification, polarimetry ([α]D²⁵) coupled with chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) provides complementary validation. Reference standards from pharmacopeial-grade materials (e.g., USP-certified carboxylic acids) should be used for calibration .

How do steric effects from the 4,4-dimethyl substituents influence the compound’s reactivity in coupling reactions, and what mitigation strategies exist?

Methodological Answer :
The 4,4-dimethyl groups introduce steric hindrance, reducing nucleophilic attack at the oxetane oxygen. Kinetic studies show a 40% decrease in coupling efficiency with bulky reagents like tert-butyl carbamate. Mitigation strategies include:

  • Using smaller coupling partners (e.g., methyl esters over benzyl esters).
  • Activating the carboxylic acid with HATU/DIPEA in DMF at −10°C to stabilize the reactive intermediate.
  • Employing microwave-assisted synthesis (80°C, 150 W) to overcome activation barriers .

What computational models reliably predict the acid’s pKa and its impact on bioavailability in drug design?

Methodological Answer :
DFT calculations (B3LYP/6-311+G(d,p)) accurately predict pKa values by analyzing electron density at the carboxyl group. Solvent effects are modeled using the SMD continuum approach. For bioavailability, molecular dynamics simulations (AMBER force field) assess membrane permeability, revealing that the oxetane ring enhances aqueous solubility (LogP = 0.8) compared to cyclohexane analogs (LogP = 2.1). These insights align with studies on macrolide antibiotics incorporating rigid carbocyclic acids .

What strategies resolve enantiomers of this compound for asymmetric catalysis applications?

Methodological Answer :
Enantiomeric resolution is achieved via diastereomeric salt formation using (1R,2S)-ephedrine (2 eq.) in ethanol, yielding >98% ee after three recrystallizations. Alternatively, enzymatic resolution with Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) selectively esterifies the (R)-enantiomer with vinyl acetate. Chiral SFC (supercritical CO2 with 20% methanol) provides analytical validation .

How can researchers validate the stability of this compound under varying pH conditions?

Methodological Answer :
Stability is assessed via accelerated degradation studies:

  • Acidic conditions : 0.1 M HCl (37°C, 24 hours), monitored by TLC (silica gel, ethyl acetate/hexane 1:1).
  • Basic conditions : 0.1 M NaOH (25°C, 12 hours), quenched with 1 M HCl and analyzed via LC-MS.
    Degradation products (e.g., ring-opened diols) are identified using HRMS (Q-TOF) and compared to reference spectra from pharmacopeial databases .

What role does the oxetane ring play in modulating the compound’s metabolic stability compared to traditional carbocyclic acids?

Methodological Answer :
The oxetane ring reduces metabolic oxidation by cytochrome P450 enzymes due to its constrained geometry. In vitro assays with human liver microsomes show a 60% increase in half-life (t₁/₂ = 8.2 hours) compared to cyclohexanecarboxylic acid (t₁/₂ = 3.1 hours). This aligns with studies on difluorinated cyclohexanecarboxylic acids used in antibiotic design, where rigid rings enhance metabolic resistance .

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